Levamisole phosphate

概要

説明

Levamisole phosphate is a synthetic imidazothiazole derivative widely used as an anthelmintic agent to treat parasitic worm infections in both humans and animals . It is known for its immunomodulatory properties and has been employed in various medical and veterinary applications . This compound is particularly effective against nematodes, such as roundworms and hookworms .

準備方法

Synthetic Routes and Reaction Conditions: Levamisole phosphate is synthesized through a multi-step process starting from the precursor compound, L-tetramisole. The synthesis involves the following steps :

Dissolution: L-tetramisole is dissolved in acetone.

Addition of Sodium Selenite: Sodium selenite is added to the solution.

Decolorization and Filtration: The solution is decolorized using activated carbon and then filtered.

Hydrogen Chloride Gas: Dry hydrogen chloride gas is introduced while stirring until the pH value reaches 3-5.

Separation and Purification: The reaction mixture is separated and purified to obtain the final product, levamisole hydrochloride, which can be further processed to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Types of Reactions: Levamisole phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

科学的研究の応用

Immunomodulatory Effects

Levamisole phosphate has been recognized for its immunomodulatory properties, making it a valuable agent in enhancing immune responses. Research indicates that levamisole can act as an adjuvant in various therapeutic contexts:

- In Humans : Levamisole has been utilized as an adjunct therapy in conditions like rheumatoid arthritis and certain cancers. It enhances the immune response when combined with other treatments, such as 5-fluorouracil in colon cancer patients, improving lymphocyte subpopulations and overall immunity during chemotherapy .

- In Veterinary Medicine : The compound is used to boost immunity in farm animals. Studies have shown that levamisole can improve resistance to infections in livestock by modulating the immune system, particularly in cattle and sheep .

Table 1: Summary of Immunomodulatory Applications of this compound

| Application Area | Specific Use Cases | Target Population |

|---|---|---|

| Human Medicine | Adjunct therapy for rheumatoid arthritis | Humans |

| Cancer treatment (e.g., colon cancer) | Humans | |

| Veterinary Medicine | Immunostimulant for livestock | Cattle, Sheep |

| Enhancing resistance to infections | Farm Animals |

Cancer Therapy

This compound has shown promise as a supplementary treatment in oncology:

- Mechanism of Action : The compound induces apoptosis in various cancer cell lines, including lung cancer and multiple myeloma. It has been observed to decrease cell proliferation and alter the expression of specific markers associated with tumor growth .

- Clinical Trials : In clinical settings, levamisole has been tested as part of combination therapies for different cancers. For instance, its role as an adjuvant in radiotherapy for oral cancers has demonstrated improved patient outcomes by enhancing immune response during treatment .

Table 2: Cancer Treatment Applications of this compound

| Cancer Type | Treatment Context | Observed Effects |

|---|---|---|

| Lung Cancer | Induction of apoptosis | Reduced cell proliferation |

| Multiple Myeloma | Supplementary treatment | Decreased growth rate of cell lines |

| Oral Cancer | Adjuvant in radiotherapy | Enhanced immunity |

Treatment of Parasitic Infections

This compound is also employed in the treatment of parasitic infections:

- Loiasis : A study conducted in the Republic of the Congo assessed levamisole's efficacy in reducing microfilarial densities of Loa loa. The results indicated that a single dose of 2.5 mg/kg significantly reduced microfilarial counts and was well-tolerated by participants .

- Veterinary Applications : In livestock, this compound is used to control nematode infections effectively. It is often administered alongside other antiparasitic agents to enhance efficacy and reduce resistance development .

Table 3: Parasitic Infection Treatment with this compound

作用機序

Levamisole phosphate exerts its effects primarily through its action on the nicotinic acetylcholine receptors in nematode muscles . By acting as an agonist, it causes continuous stimulation of these receptors, leading to muscle paralysis and eventual death of the parasite . Additionally, this compound has immunomodulatory effects, enhancing T-cell responses and stimulating the production of cytokines .

類似化合物との比較

- Albendazole

- Mebendazole

- Pyrantel pamoate

Levamisole phosphate stands out due to its unique immunomodulatory properties, making it valuable in both medical and veterinary applications .

生物活性

Levamisole phosphate is an anthelmintic agent primarily used in veterinary medicine for the treatment of parasitic infections, particularly in livestock. It has also been utilized in human medicine, notably as an immunomodulator and in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, mechanisms of action, and research findings.

This compound acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes. This interaction leads to paralysis and death of the parasites. The compound's mechanism involves:

- Receptor Activation : Levamisole binds to nAChRs on muscle cells of nematodes, causing depolarization and subsequent paralysis.

- Alkaline Phosphatase Inhibition : Levamisole reversibly inhibits various isoforms of alkaline phosphatase (AP), which is relevant in both therapeutic and laboratory settings. This inhibition can affect bone mineralization processes by altering serum phosphate levels .

Veterinary Use

This compound is widely used in veterinary medicine for:

- Nematode Infections : Effective against a range of gastrointestinal nematodes in sheep, cattle, and horses.

- Immunostimulation : It has been shown to enhance immune responses in animals, making it beneficial for managing infections and improving overall health.

Human Medicine

In humans, levamisole has been employed as:

- Immunomodulator : Used in treating certain cancers and autoimmune diseases by enhancing immune function.

- Adjuvant Therapy : Often combined with other treatments to improve outcomes in cancer patients.

Case Study 1: Efficacy in Sheep

A study conducted over five years demonstrated that this compound maintained a 100% efficacy against helminths initially. However, resistance developed over time, leading to only 70.4% efficacy after five years of exclusive use. The study utilized fecal egg count reduction tests (FECRT) to evaluate effectiveness .

Case Study 2: Metabolite Analysis in Horses

Research on levamisole preparations administered to horses revealed the presence of metabolites such as aminorex and rexamino in urine samples post-administration. The injectable solution showed specific degradation impurities but did not contain the metabolites initially thought to be present . This study highlights the metabolic pathways and potential implications for drug testing in equine sports.

Comparative Efficacy Table

| Study Focus | Initial Efficacy (%) | Post-Resistance Efficacy (%) | Notable Findings |

|---|---|---|---|

| Sheep Nematode Control | 100 | 70.4 | Resistance developed after five years |

| Horse Metabolite Detection | N/A | N/A | Identified metabolites post-administration |

特性

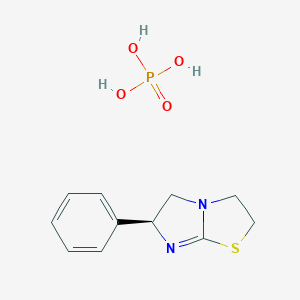

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMFDPTLWDHKP-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185890 | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32093-35-9 | |

| Record name | Levamisole phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Levamisole phosphate?

A1: this compound is a cholinergic agonist that acts by stimulating nicotinic acetylcholine receptors in nematodes. [, ] This stimulation leads to muscle paralysis in the parasites, causing them to be expelled from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention the use of high-performance liquid chromatography (HPLC) for its analysis. [, , , , ] This technique, coupled with appropriate detectors, can provide accurate structural information.

Q3: Can this compound be formulated with both hydrophilic and lipophilic drugs?

A3: Yes, research indicates that isotropic systems based on medium-chain mono- and diglycerides (MCMDG) show promise as vehicles for injectable formulations containing both this compound (hydrophilic) and abamectin (lipophilic). [, ] These systems demonstrate good drug solubility and can be optimized by incorporating solvents like propylene glycol or glycerol formal. []

Q4: How does the absorption rate of this compound administered in an MCMDG-based vehicle compare to commercial products?

A4: Studies in sheep show that the absorption rate of this compound is considerably slower when administered subcutaneously in an MCMDG-based formulation compared to commercially available products. [] This slower absorption also leads to a delayed time to maximum concentration (Tmax) and a longer mean residence time (MRT). []

Q5: Does the route of administration affect the pharmacokinetics of Levamisole?

A5: Yes, the route of administration can influence the pharmacokinetics of Levamisole. Research shows that the drug is rapidly eliminated from milk after a single administration in cows, with residues falling below detectable levels within 48-60 hours, depending on the formulation and route. [] Injectable formulations, for instance, led to faster elimination compared to drench or bolus administration. []

Q6: Is there evidence of resistance to this compound in livestock?

A8: Yes, resistance to this compound has been reported in gastrointestinal nematodes of cattle and sheep. [, , , ] Studies highlight the importance of monitoring anthelmintic efficacy and implementing strategies to minimize resistance development, such as targeted selective treatment. [, , , , ]

Q7: Can combining this compound with other anthelmintics be an effective strategy against multidrug-resistant nematodes?

A9: Yes, research suggests that combining this compound with drugs possessing different mechanisms of action, such as moxidectin or trichlorphon, can effectively control multidrug-resistant gastrointestinal nematodes in sheep. [, ]

Q8: Are there any reported toxic effects of this compound?

A10: While generally considered safe at recommended dosages, studies indicate potential toxicity of this compound at higher doses. [] For instance, in mice infected with Nematospiroides dubius, a one log2 increase from the effective dose resulted in 50% mortality. []

Q9: Are there any specific drug delivery systems being investigated for this compound?

A11: Research explores isotropic systems based on medium-chain mono- and diglycerides (MCMDG) as potential vehicles for injectable formulations containing this compound. [] These systems, especially when combined with solvents like propylene glycol or glycerol formal, offer advantages in terms of drug solubility and delivery. []

Q10: What analytical methods are commonly used to quantify this compound in various matrices?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing this compound in different matrices, including plasma and formulations. [, , , ] Researchers employ different detectors, such as UV and fluorescence, depending on the specific application. [, ]

Q11: Are there any alternative treatments being investigated for nematode infections, considering the emerging resistance to conventional anthelmintics like this compound?

A13: Yes, the search for alternative treatments against nematode infections is ongoing, particularly due to increasing anthelmintic resistance. [, ] One promising avenue is the investigation of plant-derived extracts, such as those from Chenopodium ambrosioides, for their potential anthelmintic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。